2,5-Dichlorobenzonitrile
Overview
Description
2,5-Dichlorobenzonitrile is a chemical compound with the formula C7H3Cl2N . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates .
Synthesis Analysis
A novel approach to synthesize this compound was developed by chloromethylation of p-dichlorobenzene first, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride . The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H3Cl2N . The molecular weight is 172.011 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include chloromethylation of p-dichlorobenzene and catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 247.6±20.0 °C at 760 mmHg, and a flash point of 103.9±16.0 °C .Scientific Research Applications
Cellulose Synthesis Studies
Research has utilized 2,5-Dichlorobenzonitrile in studies related to cellulose synthesis. For instance, it has been reported that 2,6-Dichlorobenzonitrile (a compound similar to this compound) inhibits cellulose synthesis, a finding that has been instrumental in several studies related to plant physiology. This inhibition has been observed in the accumulation of nonmotile cellulose synthase subunits within localized regions at the plasma membrane in plant cells (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).
Spectroscopic Analysis
The molecular structure of this compound has been the subject of spectroscopic analysis, particularly using FT-IR and FT-Raman spectroscopy. This research helps in understanding the vibrational modes and molecular geometry of the compound, which is critical in various scientific fields such as chemistry and materials science. The findings from these studies have provided detailed insights into the molecular characteristics of this compound (Palafox, Bhat, Goyal, Ahmad, Joe, & Rastogi, 2015).
Environmental Impact Studies
This compound has been studied for its environmental impact, particularly in relation to its volatility and persistence in the environment. Understanding the thermodynamic properties of this compound, including its vapor pressures and phase transitions, can provide valuable information for assessing its environmental footprint. Such studies have implications for environmental monitoring and pollution control strategies (Almeida, Pinheiro, & Monte, 2023).
Herbicide Research
The compound has also been used in research related to herbicides. Investigations into its metabolization and environmental fate, particularly when used as a herbicide, are crucial in understanding its long-term environmental and ecological impacts. Such studies are important for developing safer and more sustainable agricultural practices (Wit & van Genderen, 1966).
Mechanism of Action
Target of Action
It’s known that 2,5-dichlorobenzonitrile is an important organic intermediate for the production of many fine chemicals .
Biochemical Pathways
This compound is involved in various biochemical pathways due to its role as an organic intermediate. It can be prepared via various routes, including traditional Sandmeyer reaction, cyanidation of halogenated aromatics, reaction of aromatic aldehyde or carboxylic acid with amino compounds, dehydration of amide or aldoxime, and catalytic ammoxidation of benzyl alcohols or methyl aromatics .
Result of Action
It’s known that this compound is an important intermediate in the production of many fine chemicals, suggesting that its action results in the formation of these chemicals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves a one-step reaction process that is simple and environment-friendly, using cheaper chlorotoluenes as starting materials .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,5-Dichlorobenzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cellulose synthesis. It interacts with enzymes such as cellulose synthase, disrupting the normal synthesis of cellulose in plant cells. This interaction leads to altered cell wall composition and structure, affecting the overall growth and development of the plant . Additionally, this compound has been shown to interact with other biomolecules, including proteins involved in cytoskeleton organization and vesicle trafficking, further influencing cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it inhibits cellulose synthesis, leading to changes in cell wall composition and structure. This inhibition affects the growth rate and morphology of pollen tubes, as well as the organization of the cytoskeleton and vesicle trafficking . In animal cells, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, although specific studies on these effects are limited.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of cellulose synthase. This inhibition disrupts the normal synthesis of cellulose, leading to changes in cell wall composition and structure . Additionally, this compound may interact with other biomolecules, such as proteins involved in cytoskeleton organization and vesicle trafficking, further influencing cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can induce changes in cell wall composition and structure over time, leading to long-term effects on cellular processes . Additionally, the compound’s stability and degradation in laboratory settings can impact its efficacy and safety in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant changes in cell wall composition and structure, as well as alterations in cellular processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in various applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical and industrial applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy and safety. The compound interacts with transporters and binding proteins that facilitate its movement within cells and tissues . Additionally, the localization and accumulation of this compound within specific cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
2,5-dichlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGWRTKJZCBXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176049 | |
Record name | 2,5-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21663-61-6 | |
Record name | 2,5-Dichlorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21663-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021663616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21663-61-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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